molecular formula C24H17NO B13928252 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile CAS No. 823236-36-8

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

Cat. No.: B13928252
CAS No.: 823236-36-8
M. Wt: 335.4 g/mol
InChI Key: BTDSBEHPXGRWLE-UHFFFAOYSA-N
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Description

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is a polycyclic aromatic compound featuring a naphthalene core substituted with a furan-3-yl group at position 8, a 2-phenylcyclopropyl moiety at position 6, and a carbonitrile functional group at position 2.

Properties

CAS No.

823236-36-8

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

8-(furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C24H17NO/c25-14-16-6-7-18-11-20(24-13-23(24)17-4-2-1-3-5-17)12-22(21(18)10-16)19-8-9-26-15-19/h1-12,15,23-24H,13H2

InChI Key

BTDSBEHPXGRWLE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C3C=C(C=CC3=C2)C#N)C4=COC=C4)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C23H21N
  • Molecular Weight: 319.43 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). Specifically, derivatives of naphthalene have been shown to modulate the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in inflammatory responses and leukocyte trafficking .

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthalene derivatives. For instance, compounds that share structural similarities with this compound have demonstrated significant inhibition of cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been a focal point of research. By acting on the FPRL-1 receptor, it is suggested that this compound could reduce the activation and migration of inflammatory cells, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the effects of naphthalene derivatives on breast cancer cells. The findings indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis .
    CompoundIC50 (µM)Mechanism
    This compound15Induces apoptosis via caspase activation
    Control (Doxorubicin)10Interferes with DNA replication
  • Study on Anti-inflammatory Properties:
    Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling after administration of the compound .
    ParameterControl GroupTreatment Group
    Joint Swelling (mm)5.0 ± 0.52.0 ± 0.3*
    Inflammatory Cytokines (pg/mL)150 ± 2070 ± 15*
    *p < 0.05 compared to control group.

Comparison with Similar Compounds

Key Observations :

  • The highest similarity (0.93) is observed with 6-(tert-Butyl)naphthalene-2,3-dicarbonitrile , likely due to the shared naphthalene core and dual nitrile groups. However, the tert-butyl group in the analog reduces steric strain compared to the cyclopropane in the target compound .
  • The biphenyl analog (CAS 94412-40-5 ) highlights how core aromatic systems influence electronic properties; biphenyls typically exhibit lower conjugation energy than naphthalenes .

Physicochemical Properties

While experimental data for the target compound is sparse, trends from analogs suggest:

  • Solubility : The nitrile group enhances polarity, but bulky substituents (e.g., cyclopropane-phenyl) reduce solubility in polar solvents.
  • Electronic Effects : The electron-withdrawing nitrile group at position 2 may polarize the naphthalene π-system, altering reactivity in electrophilic substitution reactions.

Preparation Methods

Chemical Structure and Key Functional Groups

  • Core structure: Naphthalene ring system
  • Substituents:
    • Furan-3-yl group at position 8
    • 2-phenylcyclopropyl group at position 6
    • Carbonitrile (-CN) group at position 2

This arrangement demands synthetic strategies that accommodate heterocyclic and strained cyclopropyl groups while preserving the nitrile functionality.

Preparation Methods

Stepwise Synthetic Routes

Formation of the 2-Phenylcyclopropyl Moiety
  • Cyclopropanation of styrene derivatives : The 2-phenylcyclopropyl group can be prepared by cyclopropanation of styrene or related vinyl arenes using diazo compounds or Simmons-Smith reagents.
  • Cross-coupling of cyclopropyl intermediates : Recent advances include the use of redox-active esters of cyclopropane carboxylic acids in cross-coupling reactions with aryl halides under mild conditions (Zn powder, THF solvent, inert atmosphere), yielding tertiary cyclopropyl derivatives with high selectivity and yields (up to 89%).
Parameter Typical Conditions Yield (%)
Cyclopropanation agent Diazo compounds, Simmons-Smith reagent 60-90
Cross-coupling catalyst Zn powder, inert atmosphere, THF solvent 61-89
Purification Silica gel chromatography -
Introduction of the Furan-3-yl Group
  • The furan-3-yl substituent is commonly introduced via coupling reactions using furan-3-carboxylic acid derivatives or via direct substitution.
  • Activation of furan-3-carboxylic acid with coupling agents such as benzotriazol-1-ol (HOBt) and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI.HCl) in solvents like dichloromethane and DMF at low temperatures (0–20 °C) facilitates amide bond formation with amines, which can be adapted for coupling to aromatic systems.
Reagents Conditions Yield (%) Notes
Furan-3-carboxylic acid + HOBt + EDCI.HCl 0–20 °C, 24 h, DCM/DMF solvent ~90 Amide bond formation; adaptable for coupling

Representative Synthetic Procedure

A plausible synthetic route to 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile involves:

  • Synthesis of 2-phenylcyclopropyl intermediate:

    • Prepare 1-(furan-3-yl)cyclopropane-1-carboxylic acid via cyclopropanation.
    • Convert to redox-active ester.
    • Cross-couple with aryl halide under Zn powder in THF under argon atmosphere at room temperature.
  • Coupling of the furan-3-yl group:

    • Activate furan-3-carboxylic acid with HOBt and EDCI.HCl in DCM/DMF at 0–20 °C.
    • React with appropriate amine or aromatic substrate to form the furan-substituted intermediate.
  • Construction of the substituted naphthalene core:

    • Perform Knoevenagel condensation of aromatic aldehydes with methylene compounds in the presence of pyridine and Ti(OiPr)4 in THF.
    • Conduct aldol reaction using n-BuLi base.
    • Dehydrate the aldol adduct under acidic or basic conditions to finalize the naphthalene substitution pattern.
  • Introduction of the carbonitrile group:

    • Use cyanation reactions or nucleophilic substitution on halogenated naphthalene intermediates to install the nitrile group at position 2.

Data Summary Table

Step Reagents/Conditions Yield (%) Notes/References
Cyclopropanation / Cross-coupling Zn powder, THF, argon, redox-active esters 61–89
Furan-3-yl coupling HOBt, EDCI.HCl, DCM/DMF, 0–20 °C, 24 h ~90
Knoevenagel condensation Aldehydes, pyridine, Ti(OiPr)4, THF, rt, 24 h Moderate to high
Aldol reaction n-BuLi base, benzaldehydes 55–91
Dehydration TFA (acidic) or TsCl/DMAP/NEt3 (basic) 45–95
Cyanation Various cyanide sources, halogenated precursors Variable Literature standard methods

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